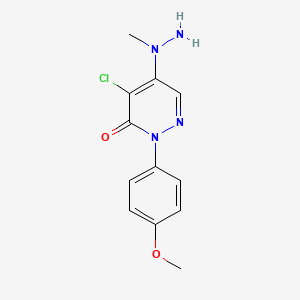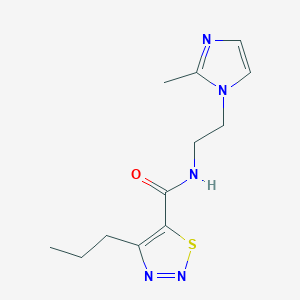![molecular formula C22H26N4O2 B2495461 1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one CAS No. 391218-36-3](/img/structure/B2495461.png)
1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound belongs to a class of compounds with complex heterocyclic structures. These compounds, including triazoles, thiadiazoles, and benzotriazoles, have been extensively studied for their diverse chemical properties and potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
Synthesis of related compounds often involves cyclization reactions and interactions with various reagents to form the desired heterocyclic frameworks. For example, Biagi et al. (1995, 1997) described the synthesis of new 1,2,3‐triazolo[1,2‐a]benzotriazoles or 2,3‐benzo‐1,3a,6,6a‐tetraazapentalenes using deoxycyclization reactions of appropriate nitrophenyl-1,2,3-triazole derivatives and thermal decompositions of azidophenyl-1,2,3-triazoles (Biagi et al., 1995); (Biagi et al., 1997).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings, including triazoles and benzotriazoles, which are synthesized through complex reactions. The structures are typically confirmed using chemical and spectroscopic methods, indicating the intricate nature of these molecules.
Chemical Reactions and Properties
The chemical reactions often involve nitration, cyclization, and condensation steps, leading to a variety of derivatives with potentially different properties. Some synthesized compounds have been evaluated for their antibacterial and antifungal activities, suggesting their significance in developing new pharmacological agents (Khazi & Mahajanshetti, 1995).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on synthesizing new derivatives of triazolo[1,2-a]benzotriazoles and benzo-1,3a,6,6a-tetraazapentalenes, exploring their chemical structures through various synthetic routes. These studies aim to expand the library of heterocyclic compounds for further biological and chemical applications (Biagi et al., 1995), (Biagi et al., 1997).
Optoelectronics and Polymer Synthesis
A significant area of application involves the synthesis of polymers with potential optoelectronic applications. By integrating benzotriazole and quinoxaline units, novel monomers were developed for electrochemical polymerization, showing promising p- and n-type doping properties under ambient conditions. These materials have been considered for use in optoelectronics due to their broad absorption spectrum and small band gaps (Ozdemir et al., 2012).
Anticancer and Antimicrobial Activities
Research has also been directed towards evaluating the anticancer and antimicrobial potentials of triazolo and thiadiazole derivatives. For instance, fluorinated triazolo[3,4-b][1,3,4]thiadiazoles showed moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential as anticancer agents (Chowrasia et al., 2017). Moreover, novel newly synthesized benzotriazoles exhibited antibacterial and antifungal activities, suggesting their utility as antimicrobial agents (Rajasekaran et al., 2006).
Mecanismo De Acción
Target of action
1,2,3-triazoles are a class of compounds that have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They are part of essential building blocks like amino acids, nucleotides, etc .
Mode of action
The mode of action of 1,2,3-triazoles depends on their specific structure and the functional groups attached to them. They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Biochemical pathways
The biochemical pathways affected by 1,2,3-triazoles would depend on the specific compound and its targets. Some 1,2,3-triazoles have been found to have anticonvulsant, anticancer, and antibiotic properties .
Propiedades
IUPAC Name |
1-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-6-7-12-20(27)24-18-10-8-9-11-19(18)25-22(23-28-26(24)25)21-16(4)14(2)13-15(3)17(21)5/h8-11,13H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYCADRKUSMPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C2=CC=CC=C2N3N1ON=C3C4=C(C(=CC(=C4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)
![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)
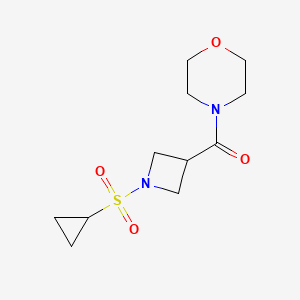
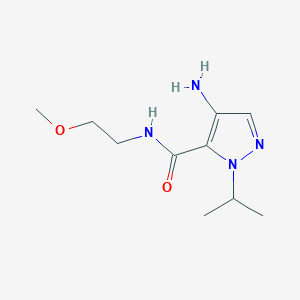
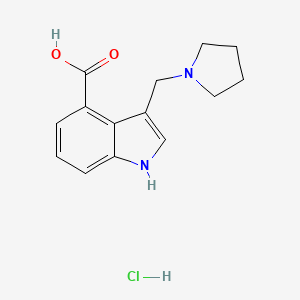

![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)



